Cycloxaprid
Description
Properties
Molecular Formula |
C14H15ClN4O3 |
|---|---|
Molecular Weight |
322.75 g/mol |
IUPAC Name |
5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene |
InChI |
InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2 |
InChI Key |
NDHXMRFNYMNBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Nitroguanidine-Based Route (Patent CN112661774A)
This method involves sequential reactions, leveraging nitroguanidine as a key precursor. The process includes:
-
Intermediate 1 Synthesis : Nitroguanidine reacts with ethylenediamine under concentrated sulfuric acid catalysis to form a nitroguanidine-ethylenediamine intermediate.
-
Intermediate 2 Formation : The intermediate reacts with sodium hydroxide and formaldehyde, likely undergoing condensation or cyclization.
-
Nitration Step : Intermediate 2 undergoes nitration to generate Intermediate 3, introducing the nitro group critical for insecticidal activity.
-
Final Coupling : Intermediate 3 reacts with 2-chloro-5-chloromethyl pyridine and butanedialdehyde in the presence of AlCl₃, forming this compound. Post-treatment includes cooling, filtration, washing, and drying to isolate the product.
Key Advantages :
Acetonitrile-Mediated Synthesis (Patent CN107235993A)
This optimized route replaces water with acetonitrile, enhancing reaction efficiency:
-
Nitroguanidine Preparation : Guanidine nitrate reacts with concentrated sulfuric acid at 40–42°C for 30–40 minutes, followed by quenching in ice water to yield nitroguanidine (30% moisture content).
-
Intermediate Synthesis : Nitroguanidine, paraformaldehyde, and acetonitrile are heated to 80–85°C. Slow addition of 2-chloro-5-chloromethyl pyridine solution ensures controlled exothermicity.
-
This compound Formation : Prolonged heating (10 hours) under reflux conditions maximizes molar yield (95%).
Critical Parameters :
Comparative Analysis of Synthetic Routes
| Parameter | Nitroguanidine-Based Route (CN112661774A) | Acetonitrile-Mediated Route (CN107235993A) |
|---|---|---|
| Key Solvent | Water | Acetonitrile |
| Reaction Temperature | Not specified | 80–85°C |
| Molar Yield | >50% | 95% |
| Post-Treatment | Cooling, filtration, washing, drying | Cooling, filtration, drying |
| Waste Recovery | Chloroform (>75%) | Acetonitrile (not specified) |
Optimization Strategies
Catalyst Selection
Aluminum trichloride (AlCl₃) is critical in the final coupling step, acting as a Lewis acid to facilitate electrophilic substitution. Its role includes:
Solvent Engineering
Acetonitrile’s polarity and boiling point (82°C) optimize reaction kinetics:
-
Solubility Enhancement : Dissolves 2-chloro-5-chloromethyl pyridine and intermediates efficiently.
-
Thermal Stability : Resists decomposition at elevated temperatures.
Co-Crystallization for Enhanced Properties
To address this compound’s poor solubility and stability, researchers developed co-crystals with succinimide (SM) and trifluoromethanesulfonamide (TS).
Chemical Reactions Analysis
Degradation Pathways in Soil
Cycloxaprid undergoes stereoselective degradation in soils, with primary transformation pathways including:
-
Cleavage of the oxabridged seven-member ring
-
Reductive dechlorination in the chloropyridinyl moiety
-
Cleavage of the C-N bond between the chloropyridinylmethyl and imidazalidine ring
These reactions produce soil-specific metabolites, with acidic conditions favoring oxabridged ring cleavage . Degradation follows pseudo-first-order kinetics, with faster breakdown in acidic soils .
| Soil Type | Half-life (t₁/₂) | Key Metabolites |
|---|---|---|
| Flooded/anoxic | 5 days (avg.) | Ring-cleavage products, dechlorinated derivatives |
| Aerobic (pH 6.5–7.2) | 10–14 days | Imidazolidine intermediates, nitro-reduced compounds |
Photodegradation
Under UV light (λ = 254 nm), this compound forms 25 photodegradation products , with NTN 32,692 (a ring-opened metabolite) as the predominant species . Key reactions include:
-
Oxidation of the nitromethylene group
-
Hydroxylation at the oxabridged ring
-
Demethylation of the imidazolidine moiety
Photolysis half-lives range from 0.5–2.1 hours depending on solvent polarity .
Hydrolysis
This compound is unstable in aqueous solutions, showing pH-dependent degradation:
-
Acidic conditions (pH 4) : Rapid hydrolysis via oxabridged ring opening (t₁/₂ = 3.2 h)
-
Neutral/basic conditions (pH 7–9) : Slower degradation (t₁/₂ = 48–72 h) with negligible stereoselectivity
Enantiomer-Specific Transformation
This compound’s two enantiomers exhibit distinct degradation behaviors:
| Enantiomer | Half-life (t₁/₂) | Primary Transformation Pathway |
|---|---|---|
| 1R,2S-cycloxaprid | 0.97 h | Epimerization to 1S,2R-form |
| 1S,2R-cycloxaprid | 1.10 h | Oxidative dechlorination |
The 1R,2S enantiomer degrades 13.4% faster than its counterpart in aerobic soils .
Metabolite Identification
Using UPLC-HRMS and isotope labeling, researchers identified 11 major metabolites across degradation pathways :
-
This compound-olefin (m/z 333.1) - Dechlorination product
-
Desnitro-cycloxaprid (m/z 289.0) - Nitro group reduction
-
Imidazolidine cleavage product (m/z 155.0)
-
Hydroxylated this compound (m/z 355.1)
Environmental Stability Factors
Key parameters influencing this compound’s reactivity:
Scientific Research Applications
Introduction to Cycloxaprid
This compound is a novel insecticide classified as an oxabridged cis-nitromethylene neonicotinoid. It was developed to target Hemipteran pests, particularly those resistant to traditional neonicotinoids like imidacloprid. Its unique molecular structure, featuring a nitro group in the cis-configuration, distinguishes it from other neonicotinoids and contributes to its efficacy and selectivity against specific pest populations.
Insecticidal Activity
This compound has demonstrated high insecticidal activity against various Hemipteran pests, including:
- Cowpea aphid (Aphis craccivora)
- Cotton aphid (Aphis gossypii)
- Whitefly (Bemisia tabaci)
- Brown planthopper (Nilaparvata lugens)
These pests are significant agricultural threats, particularly in crops such as cotton and rice. This compound's effectiveness is attributed to its ability to overcome resistance mechanisms that affect other neonicotinoids, making it a valuable tool for integrated pest management strategies .
Resistance Management
One of the notable advantages of this compound is its efficacy against insect populations that exhibit resistance to imidacloprid. Studies have shown that this compound maintains its potency even in resistant strains of pests like the brown planthopper, which has developed mutations that confer resistance to other neonicotinoids . This characteristic is crucial for sustainable pest management practices.
Sublethal Effects on Insects
Research indicates that this compound not only affects mortality rates but also influences reproductive behaviors and developmental rates in treated populations. For instance, sublethal concentrations have been shown to decrease the pre-oviposition period in Aphis gossypii, potentially leading to increased population growth under certain conditions .
Impact on Non-target Species
This compound's selective action on target pests raises concerns about its effects on non-target species, including beneficial insects like pollinators. Studies assessing its impact on honey bees have indicated varying levels of toxicity, emphasizing the need for careful application practices to mitigate risks to beneficial insects .
Molecular Mechanism of Action
This compound acts primarily by targeting nicotinic acetylcholine receptors (nAChRs) in insects. Its binding affinity and agonist potency are significantly higher compared to imidacloprid, especially in mutant nAChR subunits associated with resistance . The following table summarizes key findings related to the molecular action of this compound:
| Parameter | This compound | Imidacloprid |
|---|---|---|
| EC50 (µM) | 49.12 | Higher |
| Maximum Current (Imax) | Comparable | Lower |
| Resistance Impact (Y151S) | Less impact | More impact |
This table illustrates that this compound retains higher efficacy even when faced with specific mutations that confer resistance against traditional neonicotinoids.
Case Study 1: Efficacy Against Resistant Populations
In a controlled study involving Nilaparvata lugens, this compound was applied to populations known for imidacloprid resistance. Results showed significant mortality rates and reduced reproductive success compared to untreated controls, demonstrating its potential role in managing resistant pest populations effectively .
Case Study 2: Sublethal Effects on Cotton Aphids
Another study focused on the sublethal effects of this compound on Aphis gossypii. The findings revealed that while this compound reduced overall survival rates, it also led to increased reproductive output under certain conditions, indicating complex interactions between insecticide application and pest population dynamics .
Mechanism of Action
The mechanism of action of Cycloxaprid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one
- 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-imine
- N-((6-chloropyridin-3-yl)methyl)-N-methylamine
Uniqueness
Cycloxaprid is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Q & A
Basic Research Questions
Q. What experimental approaches are used to study Cycloxaprid's binding to human serum albumin (HSA) and its toxicological implications?
- Methodology : Fluorescence quenching, molecular docking, molecular dynamics (MD) simulations, and alanine scanning are employed to analyze binding constants, binding sites, and interaction forces. For example, fluorescence quenching revealed binding constants of 0.76–1.57 × 10⁵ L/mol for this compound-HSA complexes, while MD simulations quantified binding free energy (-25.90 kJ/mol) and identified van der Waals forces and hydrogen bonding as dominant interactions .
- Data Interpretation : Thermodynamic parameters (ΔH, ΔS, ΔG) derived from temperature-dependent fluorescence studies distinguish between static and dynamic quenching mechanisms .
Q. How can researchers design experiments to evaluate this compound’s environmental persistence and degradation in different soil types?
- Methodology : Use ¹⁴C isotope-labeled this compound to track mineralization rates and bound residue formation. Aerobic vs. anaerobic conditions significantly affect degradation: mineralization rates range from 0.21% (low activity) to 17.06% (high activity) depending on soil organic matter and microbial activity .
- Advanced Techniques : High-resolution mass spectrometry (HRMS) and chiral separation (e.g., HPLC) distinguish stereoisomer-specific degradation pathways, revealing no significant differences between 1S2R- and 1R2S-Cycloxaprid isomers in humus distribution .
Advanced Research Questions
Q. How does the Y151S mutation in insect nAChR subunits influence this compound’s agonist potency compared to imidacloprid?
- Experimental Design : Express recombinant nAChRs (e.g., Nilaparvata lugens Nlα1/β2) in Xenopus oocytes and compare EC₅₀ values. The Y151S mutation caused a 1.9-fold reduction in this compound potency (EC₅₀: 49.12 µM → 95.06 µM) versus a 2.3-fold reduction for imidacloprid, suggesting partial resistance mitigation .
- Data Contradiction Analysis : While Y151S reduces imidacloprid efficacy due to steric hindrance, this compound’s cis-nitromethylene configuration allows tighter binding despite the mutation, as shown by Hill coefficient consistency (~1.0) .
Q. What methodological strategies resolve contradictions in this compound’s dual role as a partial agonist and antagonist on insect neurons?
- Approach : Electrophysiological assays on Periplaneta americana DUM neurons reveal concentration-dependent effects. At ≤20 µM, this compound acts as a partial agonist (EC₅₀: 3.82 µM; 55% efficacy vs. acetylcholine). At ≥10 µM, it inhibits acetylcholine currents by 45%, indicating antagonist behavior .
- Validation : Co-application studies with acetylcholine and this compound, paired with nAChR-specific antagonists (e.g., DHβE), confirm receptor-specific modulation .
Q. How do optical isomers of this compound affect its environmental fate and toxicity in aquatic ecosystems?
- Experimental Framework : Expose Penaeus vannamei to enantiomers under controlled conditions. High this compound concentrations (≥EC₅₀) alter hepatosomatic indices and fattening rates, with no stereoisomer-specific toxicity observed. Isotope tracing (¹⁴C) shows identical mineralization pathways for both isomers in aerobic soils .
- Statistical Analysis : ANOVA with Tukey’s post-hoc tests identifies significant differences (p<0.05) in oxidative stress markers between treated and control groups .
Methodological Best Practices
Q. What criteria ensure reproducibility in this compound’s nAChR binding assays?
- Protocol Standardization :
- Use recombinant receptors (e.g., Nlα1/β2) expressed in standardized Xenopus oocyte batches.
- Validate agonist/antagonist effects with DHβE (10 µM) to confirm nAChR specificity .
- Report Hill coefficients and Imax values to distinguish full vs. partial agonism .
Q. How to address discrepancies in this compound’s reported binding sites on HSA?
- Multi-Method Validation : Combine fluorescence quenching (to identify binding constants) with MD simulations (to map residue-level interactions). For example, alanine scanning confirmed Subdomain IIA as the primary binding site, resolving earlier ambiguities .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
